molecular formula C11H10IN B11840486 1-(Aminomethyl)-2-iodonaphthalene

1-(Aminomethyl)-2-iodonaphthalene

Cat. No.: B11840486
M. Wt: 283.11 g/mol
InChI Key: JCFFSSMKOVARMD-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(Aminomethyl)-2-iodonaphthalene typically involves the iodination of 1-(Aminomethyl)naphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the naphthalene ring. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-iodonaphthalene can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The iodine atom can be reduced to form 1-(Aminomethyl)naphthalene.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of 1-(Aminomethyl)naphthalene.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(Aminomethyl)-2-iodonaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-2-iodonaphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Aminomethyl)naphthalene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodonaphthalene: Lacks the aminomethyl group, reducing its potential for hydrogen bonding and biological activity.

    1-(Aminomethyl)-2-bromonaphthalene: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological properties.

Uniqueness: 1-(Aminomethyl)-2-iodonaphthalene is unique due to the presence of both the aminomethyl group and the iodine atom, providing a combination of reactivity and potential biological activity that is not found in its analogs.

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(2-iodonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H,7,13H2

InChI Key

JCFFSSMKOVARMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CN)I

Origin of Product

United States

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